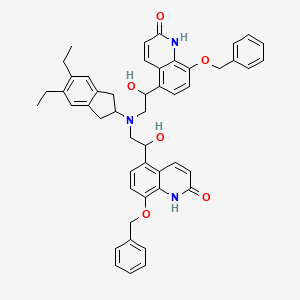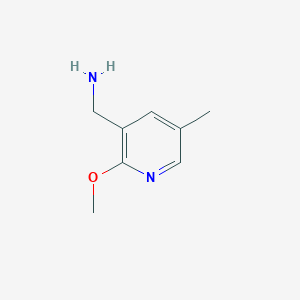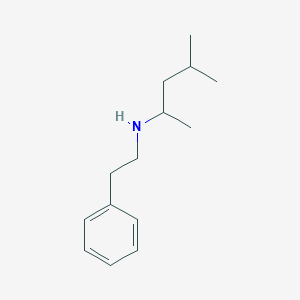
(4-Methylpentan-2-yl)(2-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpentan-2-yl)(2-phenylethyl)amine is an organic compound with the molecular formula C14H23N It is a secondary amine characterized by the presence of a 4-methylpentan-2-yl group and a 2-phenylethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpentan-2-yl)(2-phenylethyl)amine typically involves the reaction of 4-methylpentan-2-amine with 2-phenylethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (4-Methylpentan-2-yl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted amines or amides.
Aplicaciones Científicas De Investigación
(4-Methylpentan-2-yl)(2-phenylethyl)amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-Methylpentan-2-yl)(2-phenylethyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(4-Methylpentan-2-yl)(2-phenylethyl)amine: shares structural similarities with other secondary amines, such as N-ethyl-N-methyl-2-phenylethylamine and N-isopropyl-2-phenylethylamine.
Uniqueness: The presence of the 4-methylpentan-2-yl group distinguishes it from other secondary amines, providing unique steric and electronic properties that influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
4-methyl-N-(2-phenylethyl)pentan-2-amine |
InChI |
InChI=1S/C14H23N/c1-12(2)11-13(3)15-10-9-14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3 |
Clave InChI |
MGUKHXYAZBXCCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)NCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


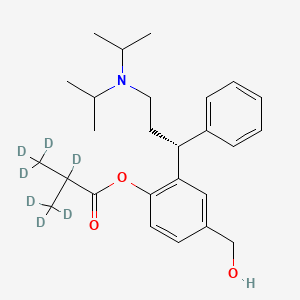
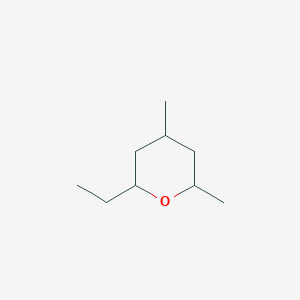

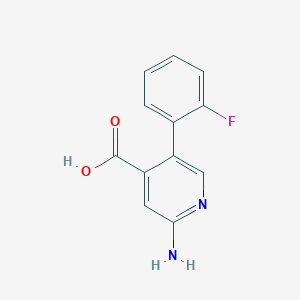
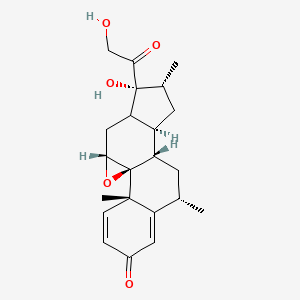
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
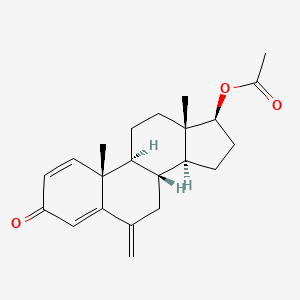
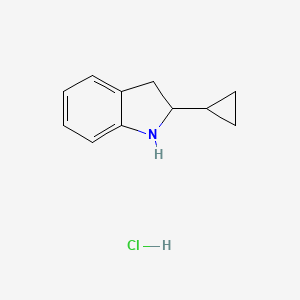
![3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B13447540.png)

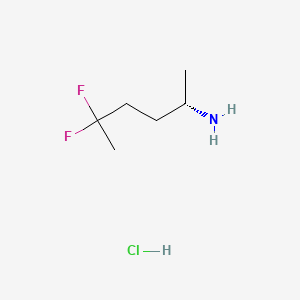
![O-[(oxetan-3-yl)methyl]hydroxylamine](/img/structure/B13447556.png)
